molecular formula C6H7N3O2 B1265557 3,5-Diaminonitrobenzene CAS No. 5042-55-7

3,5-Diaminonitrobenzene

Cat. No.: B1265557
CAS No.: 5042-55-7
M. Wt: 153.14 g/mol
InChI Key: DFWXYHZQNLIBLY-UHFFFAOYSA-N
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Description

3,5-Diaminonitrobenzene is a useful research compound. Its molecular formula is C6H7N3O2 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

3,5-Diaminonitrobenzene (3,5-DiANB) is a chemical compound that has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of 3,5-DiANB, including its genotoxicity, metabolic pathways, and environmental interactions, supported by data tables and case studies.

This compound is an aromatic amine with the molecular formula C7_7H8_8N2_2O2_2. Its structure consists of two amino groups and one nitro group attached to a benzene ring. This configuration influences its reactivity and biological interactions.

Genotoxicity

Genotoxic Effects
Research indicates that 3,5-DiANB exhibits significant genotoxic properties. In a study involving Salmonella typhimurium strains (TA98 and TA100), it was found that 3,5-DiANB induced a doubling of the spontaneous mutation rate at concentrations as low as 17 μg/plate in TA100 and 34 μg/plate in TA98 . These findings suggest that exposure to this compound may lead to mutagenic effects in prokaryotic organisms.

Table 1: Genotoxicity Data for this compound

StrainConcentration (μg/plate)Mutation Rate Increase
Salmonella TA9834Doubling
Salmonella TA10017Doubling

Metabolism and Toxicokinetics

The metabolism of 3,5-DiANB is primarily conducted through nitroreduction processes. Studies have shown that it can be metabolized to various derivatives such as 3-amino-5-nitroaniline and other diamino compounds . The metabolic pathways involve hepatic enzymes that facilitate the reduction of nitro groups to amino groups.

Key Metabolites Identified:

  • 3-Amino-5-nitroaniline
  • 1,3-Diamino-5-nitrobenzene

These metabolites can form stable adducts with proteins and DNA in biological systems, raising concerns about potential long-term health effects .

Environmental Impact

Biodegradation Studies
Research on the biodegradation of 3,5-DiANB indicates variable degradation rates in aquatic environments. In a study conducted with Tennessee River water, the compound showed a reduction in concentration after prolonged exposure to microbial cultures . This suggests that while some microbial populations can degrade the compound, the process is not efficient under all conditions.

Table 2: Biodegradation Rates of 3,5-DiANB

ConditionInitial Concentration (μg/mL)Degradation Rate (%)
Tennessee River Water20~50% after 18 days
Control (No Microbes)-No degradation

Case Studies

  • Case Study on Occupational Exposure
    A documented case highlighted occupational exposure leading to hepatotoxic effects in workers handling 3,5-DiANB. Symptoms included liver enzyme elevation and histopathological changes consistent with chemical-induced liver injury .
  • Environmental Monitoring
    A study monitoring water sources near industrial sites revealed detectable levels of 3,5-DiANB. The presence of this compound raised concerns regarding water quality and potential bioaccumulation in aquatic organisms .

Properties

IUPAC Name

5-nitrobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWXYHZQNLIBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063687
Record name 1,3-Benzenediamine, 5-nitro-
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5042-55-7
Record name 5-Nitro-1,3-benzenediamine
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Record name 5-Nitro-1,3-benzenediamine
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Record name 3,5-Diaminonitrobenzene
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Record name 1,3-Benzenediamine, 5-nitro-
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Record name 1,3-Benzenediamine, 5-nitro-
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Record name 5-nitrobenzene-1,3-diamine
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Record name 5-NITRO-M-PHENYLENEDIAMINE
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Record name 5-NITRO-1,3-BENZENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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